molecular formula C14H17N3S B13854692 4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine

4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine

Cat. No.: B13854692
M. Wt: 259.37 g/mol
InChI Key: XHRNUQQYWBCOEP-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H17N3S

Molecular Weight

259.37 g/mol

IUPAC Name

4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H17N3S/c1-9(2)16-14-17-13(8-18-14)10-3-4-11-6-15-7-12(11)5-10/h3-5,8-9,15H,6-7H2,1-2H3,(H,16,17)

InChI Key

XHRNUQQYWBCOEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=CS1)C2=CC3=C(CNC3)C=C2

Origin of Product

United States

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